
2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol is a chemical compound that features a pyrazole ring substituted with a nitro group and a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-nitro-5-(p-tolyl)-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazole nitrogen to the ethylene oxide, followed by proton transfer to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Thionyl chloride for halogenation, phosphorus tribromide for bromination.
Major Products Formed
Oxidation: 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)acetaldehyde.
Reduction: 2-(4-Amino-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol.
Substitution: 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethyl chloride.
Applications De Recherche Scientifique
2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitro-5-phenyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(4-Nitro-5-(m-tolyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a m-tolyl group instead of a p-tolyl group.
2-(4-Nitro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol is unique due to the specific positioning of the nitro and p-tolyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-[5-(4-methylphenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13N3O3/c1-9-2-4-10(5-3-9)12-11(15(17)18)8-13-14(12)6-7-16/h2-5,8,16H,6-7H2,1H3 |
Clé InChI |
GCDMFULQQINABD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=NN2CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



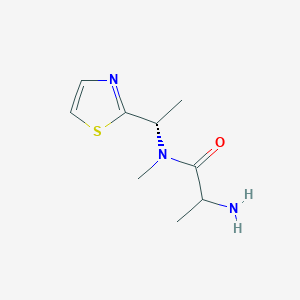
![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)

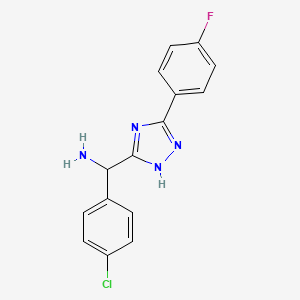
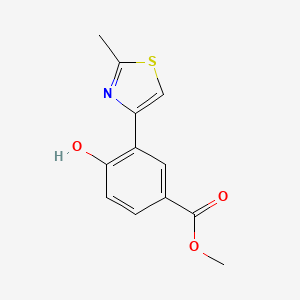

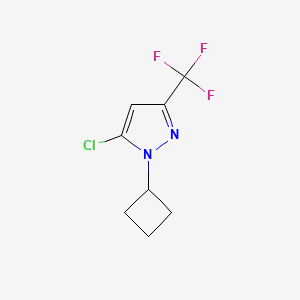
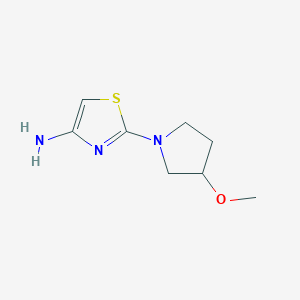
![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)

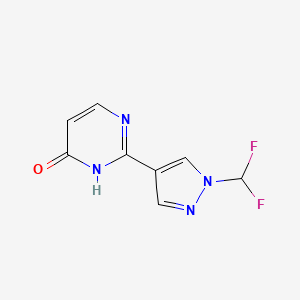
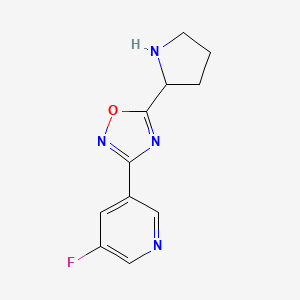
![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)
